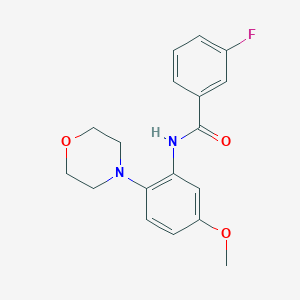![molecular formula C20H31N3O2 B243917 3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B243917.png)
3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide is a complex organic compound with the molecular formula C20H31N3O2 It is characterized by the presence of a piperazine ring, a phenyl group, and two butanamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.
Introduction of the Butanamide Moieties: The butanamide groups are attached through an amidation reaction, where butanoic acid derivatives react with the amine groups on the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
3-methyl-N-butylbutanamide: Similar structure but lacks the piperazine and phenyl groups.
3-methyl-N-{4-[4-(3-methylbutanoyl)amino]phenyl}sulfonylbutanamide: Contains a sulfonyl group instead of the piperazine ring.
3-methyl-N-(4-morpholinylmethyl)butanamide: Contains a morpholine ring instead of the piperazine ring.
Uniqueness
3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide is unique due to the presence of both the piperazine ring and the phenyl group, which confer specific chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C20H31N3O2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C20H31N3O2/c1-15(2)13-19(24)21-17-5-7-18(8-6-17)22-9-11-23(12-10-22)20(25)14-16(3)4/h5-8,15-16H,9-14H2,1-4H3,(H,21,24) |
InChIキー |
NATOLKVRKICSIZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
正規SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)

![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B243854.png)
![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243855.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243857.png)
![2-(2-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243858.png)
